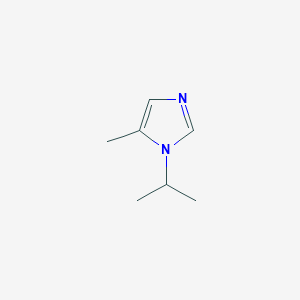

1H-Imidazole, 5-methyl-1-(1-methylethyl)-

Description

Contextualization within Heterocyclic Chemistry and Imidazole (B134444) Derivatives

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. scbt.com Imidazole and its derivatives, such as 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, are prime examples of heterocyclic compounds, specifically classified as diazoles due to the presence of two nitrogen atoms in the five-membered ring. nih.gov

The imidazole ring is aromatic and possesses a unique electronic structure that makes it a versatile component in both biological and synthetic chemical systems. The presence of a methyl group at the 5-position and an isopropyl group at the 1-position in 1H-Imidazole, 5-methyl-1-(1-methylethyl)- modifies the steric and electronic properties of the parent imidazole ring, influencing its reactivity and potential applications. The isopropyl group, for instance, increases the compound's lipophilicity, which can be a significant factor in its interactions with biological membranes and its solubility in organic solvents.

Significance of the Imidazole Core as a Synthetic and Research Scaffold

The imidazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has made imidazole-containing compounds a focal point in drug discovery and development. researchgate.net The imidazole ring's ability to act as a proton donor and acceptor, and to coordinate with metal ions, is central to its role in many biological processes. nih.gov

The core structure is found in essential biomolecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems. nih.gov In synthetic chemistry, the imidazole core serves as a versatile building block for the creation of more complex molecules. The nitrogen atoms in the ring can be readily alkylated or acylated, allowing for the systematic modification of the compound's properties. researchgate.net This adaptability is crucial for developing new materials and therapeutic agents.

Overview of Key Academic Research Domains Pertaining to Substituted Imidazoles

The study of substituted imidazoles, including compounds like 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, spans several key academic research domains:

Medicinal Chemistry: A primary focus is the synthesis of novel imidazole derivatives as potential therapeutic agents. Research has shown that substituted imidazoles possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The specific substituents on the imidazole ring can be tailored to enhance a particular activity and improve selectivity for a biological target.

Materials Science: Imidazole derivatives are investigated for their applications in the development of new materials. For example, they can be used as ligands in the formation of metal-organic frameworks (MOFs) or as components of ionic liquids, which have unique properties as solvents and electrolytes.

Catalysis: N-heterocyclic carbenes (NHCs) derived from imidazole salts are powerful ligands in organometallic catalysis. These catalysts are used in a variety of organic transformations, offering high efficiency and selectivity.

Historical Development of Imidazole Chemistry and Modern Research Trends

The history of imidazole chemistry dates back to the 19th century. Imidazole itself was first synthesized in 1858 by Heinrich Debus, although some of its derivatives were known earlier. scbt.com The name "imidazole" was coined by Arthur Rudolf Hantzsch in 1887.

Early research focused on understanding the fundamental properties and reactivity of the imidazole ring. The discovery of the imidazole moiety in naturally occurring and biologically important molecules spurred further investigation into its chemical and biological significance.

Modern research trends in imidazole chemistry are driven by the demand for new functional molecules with specific properties. Key areas of contemporary research include:

Green Synthesis: The development of environmentally friendly and efficient methods for synthesizing substituted imidazoles is a major focus. This includes the use of microwave-assisted synthesis and green catalysts.

Supramolecular Chemistry: The ability of imidazoles to form non-covalent interactions is being exploited in the design of supramolecular assemblies with applications in areas such as drug delivery and sensor technology. nih.gov

Targeted Drug Design: Advances in computational chemistry and molecular modeling are enabling the rational design of imidazole-based drugs that target specific enzymes or receptors with high precision, potentially leading to more effective and less toxic therapies. researchgate.net

Data Tables

To provide a comparative context for the properties of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the following tables detail the properties of the parent compound, Imidazole, and a closely related substituted imidazole, 1-Methylimidazole (B24206).

Table 1: Physicochemical Properties of Imidazole

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1H-Imidazole | chemeo.com |

| CAS Number | 288-32-4 | chemeo.com |

| Molecular Formula | C₃H₄N₂ | chemeo.com |

| Molar Mass | 68.08 g/mol | chemeo.com |

| Appearance | White or pale yellow solid | |

| Melting Point | 89 to 91 °C | |

| Boiling Point | 256 °C | |

| Water Solubility | 633 g/L |

Table 2: Physicochemical Properties of 1-Methylimidazole

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-Methyl-1H-imidazole | nist.gov |

| CAS Number | 616-47-7 | nist.gov |

| Molecular Formula | C₄H₆N₂ | nist.gov |

| Molar Mass | 82.10 g/mol | nist.gov |

| Appearance | Colorless liquid | |

| Melting Point | -6 °C | |

| Boiling Point | 198 °C | |

| Density | 1.03 g/cm³ |

Properties

IUPAC Name |

5-methyl-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)9-5-8-4-7(9)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGPINPKKUALLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710935 | |

| Record name | 5-Methyl-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89290-98-2 | |

| Record name | 5-Methyl-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Imidazole, 5 Methyl 1 1 Methylethyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, serve as the primary methods for initial structural verification. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For a compound like 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the spectra would exhibit characteristic signals confirming the presence of the isopropyl group, the C5-methyl group, and the imidazole (B134444) ring protons. In related imidazole derivatives, characteristic resonances for imidazole protons typically appear in the range of 6.77–7.66 ppm in ¹H NMR spectra, with corresponding carbon signals appearing between 124.87–132.43 ppm in ¹³C NMR spectra. researchgate.net The specific chemical shifts are highly sensitive to the electronic environment, allowing for precise positional assignment of substituents on the imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Imidazole, 5-methyl-1-(1-methylethyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Imidazole H-2 | ~7.5 | ~138 | s |

| Imidazole H-4 | ~6.9 | ~128 | s |

| Imidazole C-2 | - | ~138 | - |

| Imidazole C-4 | - | ~128 | - |

| Imidazole C-5 | - | ~130 | - |

| N-CH (isopropyl) | ~4.2 | ~48 | sept |

| CH(CH₃)₂ (isopropyl) | ~1.4 | ~22 | d |

| C5-CH₃ | ~2.2 | ~12 | s |

Note: This table contains predicted data based on known values for analogous structures.

Two-dimensional NMR techniques are employed to resolve complex structures by correlating signals across different dimensions, revealing connectivity and spatial relationships that are not apparent in 1D spectra. science.gov

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, a COSY spectrum would show a clear cross-peak between the methine (CH) proton and the six methyl (CH₃) protons of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique is invaluable for unambiguously assigning carbon resonances. For instance, it would link the proton signal at ~4.2 ppm to the isopropyl methine carbon at ~48 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. sdsu.edu This is crucial for establishing the connectivity of different molecular fragments. Key correlations for confirming the structure of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- would include the correlation between the isopropyl methine proton and the C-2 and C-4 carbons of the imidazole ring, as well as correlations from the C5-methyl protons to the C-4 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is essential for determining the molecule's preferred conformation and stereochemistry. For example, a NOESY spectrum could show a correlation between the protons of the isopropyl group and the H-4 proton on the imidazole ring, providing insight into the rotational orientation of the isopropyl substituent.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | Isopropyl-CH ↔ Isopropyl-CH₃ | - | Confirms isopropyl group structure. |

| HSQC | All protons | Directly attached carbons | Assigns all protonated carbons. |

| HMBC | Isopropyl-CH | Imidazole C-2, C-4 | Confirms N-1 substitution position. |

| HMBC | C5-CH₃ | Imidazole C-4, C-5 | Confirms C-5 substitution position. |

| NOESY | Isopropyl-CH ↔ Imidazole H-4 | - | Provides conformational information. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental composition, which is a critical step in identifying an unknown compound or confirming the synthesis of a new one. rsc.org For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, which has a molecular formula of C₈H₁₄N₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated value.

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments is predictable and characteristic of the original molecular structure. Analysis of these patterns provides corroborating evidence for the proposed structure. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage within the isopropyl group would lead to a stable fragment with an m/z value of 123.

Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the N-C bond connecting the isopropyl group to the imidazole ring would result in a fragment at m/z 81.

Ring Fragmentation: The imidazole ring itself can undergo characteristic cleavage, such as the loss of hydrogen cyanide (HCN), a pattern observed in studies of related compounds like 1-methylimidazole (B24206). researchgate.net

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z Value | Identity of Fragment | Neutral Loss |

| 138 | [M]⁺ | - |

| 123 | [M - CH₃]⁺ | •CH₃ |

| 81 | [M - C₃H₇]⁺ | •C₃H₇ |

Note: This table contains predicted data based on established fragmentation principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to generate a detailed model of the atomic arrangement, including exact bond lengths, bond angles, and intermolecular interactions. nsf.gov

While a crystal structure for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is not publicly available, analysis of analogous imidazole derivatives provides insight into the expected findings. For example, the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile was determined to be in the monoclinic P2₁/n space group. nih.gov Such an analysis for the target compound would definitively confirm the substitution pattern on the imidazole ring and reveal the conformation of the isopropyl group in the solid state. It would also detail any intermolecular forces, such as hydrogen bonds, that dictate the crystal packing. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for an Imidazole Analogue

| Parameter | Example Value (from an analogue) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.9624 (16) |

| b (Å) | 7.8687 (12) |

| c (Å) | 14.292 (2) |

| β (°) | 106.727 (2) |

| Volume (ų) | 1180.6 (3) |

| Z | 4 |

| Data sourced from a representative imidazole analogue. nih.gov |

Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

In a study of an analogous compound, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, single-crystal X-ray diffraction was used to obtain crystals suitable for analysis. nih.gov The analysis determined the crystal system and space group, which for this analogue was monoclinic with a P2₁/n space group. nih.gov Similarly, the crystal structure of 1H-imidazole-1-methanol was found to crystallize with monoclinic (P2₁/n) symmetry. nih.govnsf.gov For another analogue, 1-(2,6-diisopropylphenyl)-1H-imidazole, the molecule was reported to have monoclinic P2₁/c symmetry at a temperature of 106 K. nsf.gov

The dihedral angle between different ring systems within a molecule is a critical parameter determined by this technique. For instance, in C₁₄H₁₂N₄, the dihedral angle between the indole (B1671886) ring system and the imidazole ring was found to be 77.70 (6)°. nih.gov In 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is rotated 80.7 (1)° relative to the phenyl ring. nsf.gov Such data is crucial for understanding steric hindrance and conformational preferences.

Table 1: Example Crystallographic Data for an Imidazole Analogue (C₁₄H₁₂N₄)

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₄H₁₂N₄ | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 10.9624 (16) | nih.gov |

| b (Å) | 7.8687 (12) | nih.gov |

| c (Å) | 14.2915 (21) | nih.gov |

| β (°) | 106.727 (2) | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond individual molecular geometry, X-ray diffraction reveals how molecules are arranged in the crystal lattice, governed by various intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are fundamental to the supramolecular chemistry of the compound.

Hydrogen bonding is a dominant interaction in many imidazole analogues. In the crystal structure of 1H-imidazole-1-methanol, three unique molecules are linked via O—H⋯N hydrogen bonds in a head-to-tail fashion, forming distinct three-membered macrocycles. nih.govnsf.gov For other analogues, weak intermolecular C—H⋯N hydrogen bonds are observed, which can link molecules into chains or sheets. nih.govnih.gov

π-π stacking is another significant interaction, particularly for aromatic systems like imidazole. In the crystal packing of 1H-imidazole-1-methanol, cofacial π-stacking occurs with a centroid-to-centroid distance of 3.7219 (3) Å, which is a typical value for such systems. nih.gov In other cases, π-stacking interactions can be weaker or absent, with aryl-aryl distances falling outside the accepted range of 5 Å for significant interaction. nsf.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. These methods are complementary and are used to identify the characteristic vibrational modes of the imidazole ring and its substituents.

The spectra of imidazole analogues are complex, with numerous bands corresponding to stretching and bending vibrations of C-H, C=N, C-N, and other bonds. The interpretation of these spectra is often aided by theoretical calculations using Density Functional Theory (DFT). researchgate.netnih.gov By calculating the vibrational wavenumbers and comparing them with the experimental data, a detailed assignment of the spectral bands can be achieved through methods like potential energy distribution (PED) analysis. nih.gov

For example, in a study of 4-(4-Fluoro-phenyl)-1H-imidazole, the FT-IR and FT-Raman spectra were recorded and analyzed with the aid of DFT calculations to provide a detailed interpretation of the vibrational modes. researchgate.net

Table 2: Illustrative Vibrational Frequencies for an Imidazole Analogue

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| 400-4000 | Full Spectrum Scan | FT-IR, FT-Raman | nih.gov |

| ~3100 | C-H stretching (aromatic) | FT-IR/Raman | researchgate.net |

| ~1500-1600 | C=N, C=C stretching (ring) | FT-IR/Raman | researchgate.net |

| ~1300-1450 | In-plane bending | FT-IR/Raman | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. chemistwizards.com It is a powerful tool for analyzing conjugated systems. The imidazole ring is an aromatic system, and its UV-Vis spectrum is characterized by electronic transitions such as π → π* and n → π*. libretexts.orguobabylon.edu.iq

The π → π* transitions are typically high-energy, high-intensity absorptions, while n → π* (non-bonding to anti-bonding π orbital) transitions are of lower energy and intensity. libretexts.org For imidazole itself, a characteristic absorption peak at 217 nm is attributed to the π → π* transition of the C=N bond, while a peak at 275 nm is identified as the n → π* transition. researchgate.net

The position and intensity of these absorption bands are sensitive to the substituents on the imidazole ring. Substituents can extend the conjugated system, leading to a bathochromic (red) shift, where the absorption maximum (λmax) moves to a longer wavelength. uobabylon.edu.iq This effect is clearly seen when comparing imidazole to benzimidazole, where the additional benzene (B151609) ring causes a red shift. researchgate.net

Table 3: Typical Electronic Transitions for Imidazole Derivatives

| Transition | Typical λmax (nm) | Description | Reference |

|---|---|---|---|

| π → π* | ~217 | High-energy transition in the imidazole ring. | researchgate.net |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical technique for assessing the thermal stability of compounds. For imidazole analogues, TGA can determine the temperature at which decomposition begins and the pathway of thermal degradation.

The thermal stability is often quantified by the thermal decomposition temperature (Td), frequently defined as the temperature at which a 5% weight loss occurs. Studies on various imidazole-based fluorophores have shown good thermal stability, with Td values ranging from 304°C to 350°C. researchgate.net This indicates that the core imidazole structure can be part of thermally robust molecules.

Table 4: Thermal Decomposition Temperatures (Td) for Imidazole Derivatives

| Compound | Td at 5% Weight Loss (°C) | Reference |

|---|---|---|

| 4-PIMCFTPA | 350 | researchgate.net |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and quantify phase transitions such as melting, crystallization, and glass transitions. mdpi.com

For crystalline imidazole analogues, DSC provides the melting temperature (Tm) and the latent heat of fusion (ΔH), which is the energy required to melt the solid. iomcworld.com For example, the melting point of 2-methylimidazole (B133640) was determined to be 145°C. iomcworld.com These parameters are not only fundamental physical properties but are also indicative of the purity of the compound and the strength of the intermolecular forces within the crystal lattice. A higher melting point and a larger latent heat of fusion generally suggest stronger intermolecular interactions.

Table 5: DSC Data for Imidazole Analogues

| Compound | Melting Temperature (°C) | Latent Heat of Fusion (ΔH) (J/g) | Reference |

|---|---|---|---|

| Imidazole (Control) | 89.86 | -205.8 | iomcworld.com |

Diffraction and Microscopy for Material Characterization

Advanced analytical techniques are indispensable for the comprehensive characterization of novel chemical compounds. In the study of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- and its analogues, diffraction and microscopy methods provide critical insights into their solid-state properties, including crystal structure, phase purity, surface morphology, and elemental composition. These techniques are fundamental in quality control and in establishing structure-property relationships that guide further molecular design and application.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline structure of materials. By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for a specific crystalline solid, allowing for the identification of its crystal structure and the assessment of its purity.

The crystallographic data obtained from single-crystal X-ray diffraction, a related technique, can be used to simulate an ideal powder pattern. For example, the crystallographic data for 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, an analogue of the target compound class, provides detailed unit cell dimensions and space group information, which are foundational for its structural elucidation. nih.gov

Table 1: Example Crystallographic Data for an Imidazole Analogue This table presents single-crystal X-ray diffraction data for 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, illustrating the type of information that underpins PXRD analysis.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₄ |

| Molecular Weight | 236.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.9624 (16) |

| b (Å) | 7.8687 (12) |

| c (Å) | 14.292 (2) |

| β (°) | 106.727 (2) |

| Volume (ų) | 1180.6 (3) |

| Data sourced from reference nih.gov |

From such data, a theoretical PXRD pattern can be generated, which would then be compared against the experimental pattern of a synthesized batch of a 1H-Imidazole, 5-methyl-1-(1-methylethyl)- analogue to confirm its phase identity and purity.

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) for Surface Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) offers a dual approach to material characterization. SEM provides high-resolution images of the sample's surface, revealing details about its morphology, such as particle size, shape, and texture. nih.gov Simultaneously, EDX analyzes the X-rays emitted from the sample as a result of being bombarded by the electron beam, allowing for the determination of the elemental composition of the viewed area. mst.or.jpnih.gov

For analogues of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, SEM analysis would be instrumental in visualizing the physical form of the synthesized powder, such as the presence of well-defined crystals, agglomerates, or amorphous particles. This morphological information is vital as it can influence properties like solubility and dissolution rate.

EDX analysis provides a qualitative and semi-quantitative elemental profile of the compound. nih.gov It can confirm the presence of the expected elements—carbon (C), nitrogen (N), and hydrogen (H)—although detecting lighter elements like hydrogen is generally not feasible with standard EDX detectors. echemi.com The detection and quantification of nitrogen, a key element in the imidazole ring, can also be challenging but is achievable with modern detectors and appropriate methodologies. researchgate.netsemanticscholar.orgresearchgate.net The EDX spectrum would show characteristic peaks corresponding to the elements present, and their relative intensities can provide an estimate of their abundance. This is particularly useful for confirming the absence of inorganic impurities or residual catalysts from the synthesis process.

Table 2: Expected Elemental Composition from EDX for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- This table is a hypothetical representation of the expected elemental composition for the parent compound, which would be verified by EDX analysis.

| Element | Symbol | Expected Presence |

| Carbon | C | Yes |

| Hydrogen | H | Yes (Not detectable by EDX) |

| Nitrogen | N | Yes |

In practice, an EDX spectrum of a pure sample of a 1H-Imidazole, 5-methyl-1-(1-methylethyl)- analogue would primarily show peaks for carbon and nitrogen. The relative atomic percentages obtained from the analysis would be compared against the theoretical values calculated from the compound's chemical formula to assess its elemental purity. For example, in the analysis of other nitrogen-containing heterocyclic compounds, EDX has been successfully used to confirm the elemental makeup and support the findings of other analytical techniques. researchgate.net

Theoretical and Computational Chemistry Investigations of 1h Imidazole, 5 Methyl 1 1 Methylethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of molecules. plos.orgorientjchem.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of other chemical properties. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform the analyses described below. plos.orgdntb.gov.ua

Electronic structure analysis focuses on the arrangement of electrons within the molecule, which dictates its chemical behavior.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarized. irjweb.com For instance, studies on other imidazole (B134444) derivatives have shown that the introduction of various substituents significantly alters the HOMO-LUMO gap, thereby tuning the molecule's reactivity. dntb.gov.ua

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1H-Imidazole | -6.10 | 1.21 | 7.31 | researchgate.net |

| 1-Methylimidazole (B24206) | -5.88 | 1.34 | 7.22 | researchgate.net |

| 4-(4,5-dimethyl-1H-imidazol-1-yl)benzenesulfonic acid | -6.21 | -2.29 | 3.92 | dntb.gov.ua |

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. orientjchem.org Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the MEP map would likely show a region of high negative potential around the N3 nitrogen atom of the imidazole ring, making it the primary site for protonation and hydrogen bonding. The hydrogen atoms of the alkyl groups would exhibit positive potential.

Charge Distribution: Mulliken or Natural Population Analysis (NPA) is used to calculate the partial atomic charges on each atom in the molecule. This analysis reveals the distribution of electron density across the molecular structure. In 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the nitrogen atoms are expected to carry negative charges, while the carbon and hydrogen atoms would have varying degrees of positive charge, reflecting the polarity of the C-N and N-H bonds.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of chemical reactivity and stability.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, indicating high stability. irjweb.com Softness is the reciprocal of hardness (S = 1/η).

Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Fukui Indices: These indices are used to predict the local reactivity at specific atomic sites within a molecule, identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

| Compound | Hardness (η) | Electronegativity (χ) | Reference |

|---|---|---|---|

| 1H-Imidazole | 3.66 | 2.45 | researchgate.net |

| 1-Methylimidazole | 3.61 | 2.27 | researchgate.net |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This analysis is crucial for several reasons:

It confirms that the optimized geometry represents a true energy minimum (no imaginary frequencies). plos.org

It allows for the assignment of experimental vibrational bands to specific molecular motions (e.g., C-H stretching, ring breathing).

Theoretical spectra can be compared with experimental data to validate the computational model. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, calculations would predict characteristic frequencies for the imidazole ring vibrations, as well as stretching and bending modes associated with the methyl and isopropyl substituents. plos.org

Tautomerism is a key phenomenon in many imidazole-containing systems, such as histidine, where a proton can shuttle between the two ring nitrogen atoms. nih.gov However, in 1H-Imidazole, 5-methyl-1-(1-methylethyl)- , the nitrogen at the N1 position is substituted with an isopropyl group. This alkylation prevents the canonical proton-transfer tautomerism because there is no labile proton on the ring nitrogens. wikipedia.org

Therefore, stability studies for this molecule would focus on conformational isomers rather than tautomers. The primary conformational flexibility would arise from the rotation of the isopropyl group attached to the N1 nitrogen. DFT calculations could be used to determine the rotational energy barrier and identify the most stable (lowest energy) conformation of the isopropyl group relative to the imidazole ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. stanford.eduresearchgate.net These simulations are governed by a force field, which defines the potential energy of the system.

For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, an MD simulation would explore its conformational landscape and dynamics in a given environment (e.g., in a solvent like water or in the gas phase). The simulation would track the movements of the atoms over nanoseconds or longer, revealing:

Flexibility of Substituents: The simulation would show the rotational dynamics of the C5-methyl group and the N1-isopropyl group. It would quantify the flexibility of these groups and the time scales of their motions.

Solvent Interactions: If simulated in a solvent, MD can reveal how solvent molecules arrange around the imidazole derivative and the nature of the intermolecular interactions, such as hydrogen bonding between the solvent and the N3 atom.

While specific MD simulation data for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is not available, studies on similar molecules like 1-methylimidazole have used MD to understand liquid structure and hydrogen bonding dynamics, demonstrating the power of this technique. stanford.eduresearchgate.net

Intermolecular Interaction Modeling in Solution and Solid State

The study of intermolecular interactions is fundamental to understanding the physicochemical properties of chemical compounds, including their behavior in solution and their packing in the solid state. Computational modeling provides powerful tools to simulate these interactions at a molecular level. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, these methods can predict its solubility, conformational preferences, and crystal structure.

Modeling in Solution: In solution, the interactions between the solute (imidazole derivative) and solvent molecules are critical. Continuum solvation models are a common approach, where the solvent is treated as a continuous medium with a defined dielectric constant. This method is effective for calculating how the solvent environment influences the molecule's conformational energies and electrostatic properties. nih.gov For instance, density functional theory (DFT) computations combined with a continuum dielectric medium can reveal the preference for certain imidazole orientations due to electrostatic interactions. nih.gov

More detailed insights can be gained from explicit solvent models using molecular dynamics (MD) or Monte Carlo simulations. whiterose.ac.uk MD simulations, for example, can model the dynamic behavior of the imidazole derivative and surrounding solvent molecules, revealing specific hydrogen bonding patterns and the organization of the solvent shell around the solute. researchgate.net Studies on similar imidazole-based ionic liquids have used MD simulations to understand how structural isomerism affects the hydration of the imidazolium (B1220033) cation, showing that the position of substituents significantly perturbs the surrounding water structure. researchgate.net

Modeling in the Solid State: In the solid state, computational methods are used to predict and analyze crystal packing. Molecular mechanics force fields, such as Dreiding or PCFF, can be employed to calculate the lattice energy of a crystal. whiterose.ac.uk These calculations help in understanding the stability of different polymorphic forms and predicting the final crystal morphology. whiterose.ac.uk The goal is to find the arrangement of molecules that minimizes the total energy of the crystal lattice, which is governed by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonds. The interaction of imidazoles is influenced by the position and size of their functional groups, which affect properties like dipole moment and hydrogen bonding capabilities. mdpi.com

Table 1: Computational Methods for Modeling Intermolecular Interactions

| Method | Phase | Typical Output/Insight |

|---|---|---|

| Continuum Solvation Models (e.g., Poisson-Boltzmann) | Solution | Provides insight into the effects of the solvent on conformational energies and electrostatic properties. nih.gov |

| Molecular Dynamics (MD) Simulations | Solution/Solid | Reveals dynamic behavior, specific hydrogen bonding, solvent shell organization, and crystal packing stability. whiterose.ac.ukresearchgate.net |

| Molecular Mechanics (MM) with Force Fields | Solid | Calculates lattice energy, predicts crystal morphology, and assesses the stability of polymorphs. whiterose.ac.uk |

| Quantum Mechanics (QM) | Solution/Solid | Analyzes the effect of specific intermolecular interactions, such as hydrogen bonding, on electronic and optical properties. nih.gov |

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating the intricate details of chemical reaction mechanisms. It allows researchers to map the potential energy surface of a reaction, identify intermediates, and locate the transition states that connect them. This provides a step-by-step understanding of how reactants are converted into products.

For imidazole derivatives, computational studies have been instrumental in explaining their catalytic activity. For example, the mechanism of the 2-methylimidazole-catalyzed ring-opening reaction of an epoxide has been thoroughly investigated using DFT calculations (B3PW91 method). researchgate.net Such studies reveal that the reaction often begins with a nucleophilic attack from the nitrogen atom of the imidazole ring onto the epoxide. researchgate.net

The process involves:

Identification of the Reaction Pathway: Calculations map out the sequence of elementary steps, including the formation of intermediates and the breaking and forming of bonds.

Catalyst Deactivation Pathways: Computational models can also explore potential side reactions or catalyst deactivation pathways, such as when two ring-opened epoxides bind to the imidazole catalyst, rendering it inactive. researchgate.net

By understanding these mechanistic details, catalysts can be rationally designed. For instance, calculations can predict how introducing different substituents on the imidazole ring would alter the electronic properties and, consequently, the activation energy of the reaction. researchgate.net

Table 2: Illustrative Data from a DFT Study of an Imidazole-Catalyzed Reaction

| Reaction Step | Description | Calculated Activation Free Energy (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | The imidazole nitrogen attacks the epoxide ring, leading to ring opening. | 15.2 |

| Step 2: Proton Transfer | A proton is transferred to the newly formed alkoxide. | 8.5 |

| Step 3: Product Release (Rate-Determining) | The product dissociates from the catalyst, regenerating it for the next cycle. | 27.4 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov QSAR is a vital tool in modern drug design and materials science, as it can predict the activity of new, unsynthesized molecules and provide insights into their mechanism of action. nih.govnih.gov

The general workflow for a QSAR study on imidazole derivatives involves several key steps:

Data Set Assembly: A collection of imidazole analogues with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure. walisongo.ac.id Common categories include:

Electronic: HOMO and LUMO energies, dipole moment, atomic net charges. walisongo.ac.idlew.ro These describe a molecule's reactivity and ability to participate in electrostatic interactions.

Steric/Topological: Molecular weight, molar volume, surface area grid (SAG). lew.ro These relate to the size and shape of the molecule.

Physicochemical: LogP (lipophilicity), polarizability, hydration energy. lew.ro These are relevant for properties like membrane permeability and solubility.

Model Development: Statistical techniques are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. Common methods include Multiple Linear Regression (MLR) for linear relationships and machine learning approaches like Artificial Neural Networks (ANN) for non-linear correlations. nih.govlew.ro

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model training. nih.govnih.gov

By analyzing the descriptors that appear in the final QSAR equation, researchers can gain mechanistic insights. For example, if a descriptor for LUMO energy is negatively correlated with activity, it might suggest that a lower-energy LUMO, which makes the molecule a better electron acceptor, is favorable for the interaction with a biological target. lew.ro

Table 3: Common Descriptor Classes in QSAR Studies of Imidazole Derivatives

| Descriptor Category | Example Descriptors | Potential Mechanistic Insight |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Atomic Charges, Dipole Moment | Role of electron-donating/accepting ability in receptor binding. walisongo.ac.idlew.ro |

| Steric / Topological | Molecular Weight, Molar Volume, Surface Area | Influence of molecular size and shape on fitting into an active site. lew.ro |

| Hydrophobic | LogP, Hydration Energy | Importance of lipophilicity for membrane permeability and hydrophobic interactions. lew.ro |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Significance of specific hydrogen bond formation with the target. mdpi.com |

Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a complex network of non-covalent supramolecular interactions. Computational tools like Hirshfeld surface analysis and energy frameworks are used to visualize and quantify these interactions, providing a deep understanding of the forces that stabilize the crystal structure.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful graphical method for exploring intermolecular interactions within a crystal. scirp.orgbohrium.com The Hirshfeld surface of a molecule is generated in a way that partitions the crystal space, enclosing the region where the electron density of the central molecule dominates over all others. This surface can be mapped with various properties, most commonly d_norm, which highlights regions of close intermolecular contact. nih.gov

d_norm mapping: On a d_norm map, large circular red spots indicate close contacts, often corresponding to hydrogen bonds. nih.gov

Table 4: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Heterocyclic Crystal

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 35 - 55% | Represents van der Waals forces and non-specific contacts. nih.govelsevierpure.com |

| O···H / H···O | 10 - 25% | Indicates the presence of conventional and weak hydrogen bonds. nih.gov |

| C···H / H···C | 10 - 20% | Often associated with C-H···π interactions involving aromatic rings. nih.gov |

| N···H / H···N | 5 - 12% | Highlights hydrogen bonds involving nitrogen atoms. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 1h Imidazole, 5 Methyl 1 1 Methylethyl

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The reactivity of the imidazole ring in 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is largely governed by the electronic properties of the heterocyclic system and its substituents. The imidazole ring is inherently π-excessive, making it susceptible to electrophilic attack. globalresearchonline.net

Electrophilic Substitution: The imidazole ring is generally activated towards electrophilic substitution, with reactions typically occurring at the C4 or C5 positions due to higher electron density. globalresearchonline.netuobabylon.edu.iq In the case of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the nitrogen at position 1 is substituted with an isopropyl group, preventing further alkylation or acylation at this site. The methyl group at the C5 position is an electron-donating group, which further activates the ring towards electrophilic attack. This directing effect, combined with the substitution at N1, makes the C4 position the most probable site for electrophilic substitution. The C2 position is generally less favored for attack. globalresearchonline.netuobabylon.edu.iq

Common electrophilic substitution reactions applicable to the imidazole core include:

Nitration: Reaction with nitric acid in sulfuric acid can introduce a nitro group. uobabylon.edu.iq For the target compound, this would likely yield 1H-Imidazole, 5-methyl-1-(1-methylethyl)-4-nitro-.

Halogenation: Bromination or iodination can occur readily. uobabylon.edu.iq For instance, reaction with bromine could produce 4-bromo-1H-imidazole, 5-methyl-1-(1-methylethyl)-.

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group, likely at the C4 position. uobabylon.edu.iq

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted imidazole ring is uncommon unless the ring is activated by strongly electron-withdrawing groups, such as a nitro group. globalresearchonline.netrsc.org The presence of the electron-donating 5-methyl group in 1H-Imidazole, 5-methyl-1-(1-methylethyl)- further deactivates the ring toward nucleophilic attack. However, if the molecule were derivatized to include a good leaving group (like a halogen) and/or a strong electron-withdrawing group (like a nitro group), nucleophilic substitution could be achieved. For example, in a hypothetical 4-bromo-5-methyl-1-(1-methylethyl)-2-nitro-1H-imidazole, a nucleophile could potentially displace the bromide at C4.

| Reagent/Condition | Type of Reaction | Predicted Major Product |

| HNO₃, H₂SO₄ | Nitration | This compound4-nitro- |

| Br₂, CHCl₃ | Bromination | 4-bromo-1H-imidazole, 5-methyl-1-(1-methylethyl)- |

| H₂S₂O₇, 100°C | Sulfonation | This compound4-sulfonic acid |

Ring-Opening and Ring-Closing Reaction Pathways

Ring-Opening Reactions: The imidazole ring is generally stable due to its aromaticity. However, under specific conditions, ring-opening can be induced. For example, treatment with benzoyl chloride in the presence of a base like sodium hydroxide (B78521) is known to cleave the imidazole ring, leading to the formation of N,N'-diacylated diaminoethylene derivatives. uobabylon.edu.iq Applying this to 1H-Imidazole, 5-methyl-1-(1-methylethyl)- would be expected to cleave the C2-N1 and C2-N3 bonds, yielding a di-benzoylated derivative of 1-(isopropylamino)-2-aminopropene.

Ring-Closing Reaction Pathways (Synthesis): The synthesis of the 1H-Imidazole, 5-methyl-1-(1-methylethyl)- core itself represents a ring-closing pathway. While specific synthesis routes for this exact molecule are not detailed in the provided results, general imidazole syntheses can be adapted. Methods like the Van Leusen Imidazole Synthesis or multicomponent reactions starting from aldehydes, amines, and other precursors are common. organic-chemistry.org A plausible route could involve the reaction of an appropriate α-dicarbonyl compound with an aldehyde and an amine (in this case, isopropylamine) to construct the substituted imidazole ring. Another modern approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which can rearrange to form functionalized imidazoles. mdpi.com

Functional Group Interconversions and Derivatization on the Imidazole Core

The substituents on the 1H-Imidazole, 5-methyl-1-(1-methylethyl)- core offer sites for further chemical modification.

Derivatization of the Methyl Group: The C5-methyl group can be a handle for functionalization. For instance, radical halogenation (e.g., using N-bromosuccinimide) could convert the methyl group to a bromomethyl group (-CH₂Br). This new functional group is a versatile electrophile for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of functionalities such as hydroxyls, alkoxides, cyanides, or azides. ub.eduvanderbilt.edu The resulting (1-(1-methylethyl)-5-(hydroxymethyl)-1H-imidazole) is a common type of derivative. scbt.comnih.gov

Derivatization of the Imidazole Ring: Beyond substitution reactions, the imidazole ring itself can be derivatized. The nitrogen atoms, particularly N3, can act as ligands to coordinate with metal ions, forming transition metal complexes. This property is fundamental to the role of imidazole derivatives in coordination chemistry and catalysis.

| Starting Material | Reagent | Reaction Type | Product Functional Group |

| 1H-Imidazole, 5-methyl-1-(1-methylethyl)- | NBS, light | Radical Halogenation | 5-(bromomethyl)- |

| 5-(bromomethyl)- derivative | NaOH (aq) | Nucleophilic Substitution | 5-(hydroxymethyl)- |

| 5-(bromomethyl)- derivative | NaCN | Nucleophilic Substitution | 5-(cyanomethyl)- |

Photochemical and Photophysical Reaction Pathways

The photophysical properties of imidazole derivatives are of significant interest, particularly in the development of fluorescent materials. The introduction of an N-alkyl substituent, such as the isopropyl group in 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, can have a profound effect on the molecule's geometry and electronic properties. arkat-usa.org

Studies on similar N-substituted imidazoles have shown that alkylation can lead to a more twisted molecular structure. arkat-usa.org This twisting can inhibit intermolecular π-π stacking in the solid state, leading to phenomena like aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. arkat-usa.orgresearchgate.net

While specific photochemical reactions for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- are not documented, imidazoles can participate in photo-induced electron transfer processes. The photophysical properties, such as absorption and emission wavelengths, would be influenced by the solvent polarity and the electronic nature of the substituents. The combination of the electron-donating methyl and isopropyl groups would likely result in different photophysical behavior compared to unsubstituted imidazole.

Electrochemical Behavior and Redox Processes

The electrochemical properties of imidazoles are relevant for their use in sensors and as electroactive materials. Research on the closely related compound 4(5)-methylimidazole demonstrates that the imidazole ring can be electrochemically oxidized. nih.gov

Using techniques like square wave voltammetry (SWV) on a glassy carbon electrode, the oxidation of the imidazole moiety has been shown to be a pH-dependent process. nih.gov It is highly probable that 1H-Imidazole, 5-methyl-1-(1-methylethyl)- would exhibit similar behavior. The oxidation potential would be influenced by the electron-donating nature of the methyl and isopropyl groups, which would likely make it easier to oxidize compared to the parent imidazole. The process is expected to be diffusion-limited. nih.gov

Cyclic voltammetry would be a key technique to study its redox processes in detail, revealing information about the oxidation potential, the reversibility of the redox reaction, and the stability of the resulting radical cations. The N-isopropyl group would prevent electrochemical reactions involving the N-H proton that are possible in unsubstituted imidazoles.

Coordination Chemistry and Applications in Catalysis Involving Imidazole, 5 Methyl 1 1 Methylethyl As a Ligand

Ligand Design Principles for 1H-Imidazole, 5-methyl-1-(1-methylethyl)- Derivatives

The Isopropyl Group: Attached to the N1 nitrogen, this bulky alkyl group introduces significant steric hindrance around the coordinating N3 nitrogen. This steric bulk can influence the coordination number and geometry of a potential metal complex, favoring less crowded arrangements.

The Methyl Group: The C5-methyl group provides a slight electron-donating effect to the imidazole (B134444) ring through hyperconjugation, which can subtly increase the electron density at the N3 donor atom, potentially enhancing its basicity and coordinating ability compared to an unsubstituted imidazole.

These structural characteristics would be the primary focus in any rational design of ligands derived from this scaffold for specific applications in coordination chemistry and catalysis.

Synthesis and Characterization of Metal Complexes

Comprehensive studies detailing the synthesis and characterization of metal complexes involving 1H-Imidazole, 5-methyl-1-(1-methylethyl)- as a ligand are not documented in the searched scientific literature. The following subsections reflect this lack of specific data.

There are no specific research findings available that describe the successful synthesis and characterization of complexes between 1H-Imidazole, 5-methyl-1-(1-methylethyl)- and the transition metals Zinc(II), Chromium(III), Cobalt(II), Copper(II), Tin(IV), or Palladium(II).

Due to the absence of synthesized metal complexes, there have been no investigations into the binding modes or coordination geometries of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-. As a simple substituted imidazole, it would be expected to act as a monodentate ligand, coordinating to a metal center via its N3 nitrogen atom. The creation of a chelating ligand would require further functionalization of the molecule.

No data exists on the electronic or magnetic properties of metal complexes with 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, as no such complexes have been reported in the literature.

Mechanistic Studies of Catalytic Activity

While information on its role as a ligand in metal-catalyzed reactions is absent, 1H-Imidazole, 5-methyl-1-(1-methylethyl)- has been identified as an effective organocatalyst.

There are no available studies on the use of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- as a ligand for metal-based homogeneous or heterogeneous catalysis.

However, research has highlighted its utility as a potent nucleophilic catalyst in homogeneous organocatalysis. A study from 1983 demonstrated that 1-substituted imidazoles can significantly accelerate the acylation of alcohols using acid anhydrides or acid halides. alfa-chemistry.com In this context, 1H-Imidazole, 5-methyl-1-(1-methylethyl)- was found to exhibit higher catalytic activity than the commonly used catalyst 4-(Dimethylamino)pyridine (DMAP) for the acylation of both primary and secondary alcohols. alfa-chemistry.comkisti.re.krresearchgate.net This enhanced activity suggests that the combination of steric and electronic factors in this molecule makes it a highly effective catalyst for this type of transformation. alfa-chemistry.comkisti.re.kr The catalytic mechanism is believed to involve the nucleophilic attack of the imidazole's N3 atom on the acylating agent, forming a highly reactive acylimidazolium intermediate, which is then readily attacked by the alcohol.

Application in Organic Transformations (e.g., Hydrogenation, Cross-Coupling Reactions)

A review of scientific literature reveals a notable lack of specific studies detailing the direct application of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- as a ligand in hydrogenation or cross-coupling catalysis. However, the structural motif of this compound is central to a highly significant class of ligands known as N-Heterocyclic Carbenes (NHCs). NHCs are typically prepared from imidazolium (B1220033) salts, which can be synthesized from imidazole derivatives like 1H-Imidazole, 5-methyl-1-(1-methylethyl)-. nih.gov

NHCs are known for forming very strong bonds with transition metals, creating stable and highly active catalysts. scripps.edu They are often considered superior to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and steric bulk, which can be tuned by changing the substituents on the nitrogen atoms. scripps.edutcichemicals.com The isopropyl group on the nitrogen of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, for instance, would contribute to the steric profile of a derived NHC ligand.

General Applications of Related NHC-Metal Complexes:

Cross-Coupling Reactions: Palladium-NHC complexes are widely used in various cross-coupling reactions, such as Suzuki, Heck, and Kumada couplings. tcichemicals.commdpi.com These reactions are fundamental for forming carbon-carbon bonds. The stability and activity of the NHC-Pd complexes often lead to high yields and catalyst turnover numbers. The bulky nature of ligands like those derived from imidazoles with large N-substituents (e.g., diisopropylphenyl groups) is crucial for promoting reductive elimination and preventing catalyst deactivation. nih.gov

Hydrogenation Reactions: Rhodium(I) and Ruthenium(II) complexes bearing NHC ligands are effective catalysts for hydrogenation and transfer hydrogenation reactions. mdpi.com For example, the transfer hydrogenation of ketones to alcohols is a common benchmark reaction for these catalysts. mdpi.com The strong M-NHC bond ensures the catalyst's stability under reductive conditions. While specific data for a 5-methyl-1-isopropyl-imidazol-2-ylidene ligand is not available, the general performance of related NHC complexes is well-documented. For example, rhodium complexes with N,N'-fluoroaryl NHC ligands have shown high activity in the transfer hydrogenation of acetophenone. mdpi.com

The table below summarizes typical conditions for cross-coupling and hydrogenation reactions using representative NHC-metal complexes, illustrating the context in which a ligand derived from 1H-Imidazole, 5-methyl-1-(1-methylethyl)- could potentially be used.

| Reaction Type | Catalyst Type | Substrates | Solvent | Typical Conditions | Reference Context |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Palladium-NHC | Aryl Halides & Arylboronic Acids | Toluene, Dioxane | Base (e.g., K₂CO₃, Cs₂CO₃), 80-110 °C | nih.govtcichemicals.com |

| Heck Cross-Coupling | Palladium-NHC | Aryl Halides & Alkenes | DMF, NMP | Base (e.g., Et₃N), 100-140 °C | tcichemicals.com |

| Transfer Hydrogenation | Rhodium-NHC or Ruthenium-NHC | Ketones, Imines | Isopropanol | Base (e.g., KOH), 80 °C | mdpi.com |

| Hydrogenation | Palladium on support | 2-Imidazolecarboxaldehyde | Not specified | 140 °C, 10 atm H₂ | rsc.org |

Excited State Intramolecular Proton Transfer (ESIPT) in Metal Complexes

The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule from a donor site to an acceptor site upon photoexcitation. nih.govrsc.org This process leads to the formation of a transient tautomer that often fluoresces at a different, significantly Stokes-shifted wavelength before returning to the ground state. nih.gov

For a molecule or a ligand within a metal complex to exhibit ESIPT, it must possess both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (like a carbonyl oxygen or an imine nitrogen) positioned in close proximity to allow for the formation of an intramolecular hydrogen bond. nih.govrsc.org

A review of the literature indicates no studies on ESIPT in metal complexes involving 1H-Imidazole, 5-methyl-1-(1-methylethyl)- as a ligand. The structure of this specific imidazole derivative lacks the requisite acidic proton donor group (such as a hydroxyl group) directly participating in an intramolecular hydrogen bond with a suitable acceptor. Therefore, it is not expected to function as an ESIPT-capable ligand on its own.

Research into ESIPT-active imidazole-based ligands has focused on derivatives that are specifically synthesized to contain these features. For example, novel materials based on hydroxy-substituted tetraphenylimidazole (HPI) have been shown to exhibit ESIPT. nih.gov Similarly, other studies have engineered 1-hydroxy-1H-imidazole derivatives where the imidazole ring itself can act as a proton donor or acceptor, leading to ESIPT-capable metal complexes. semanticscholar.org The design of such ligands requires the careful spatial separation of the ESIPT site and the metal-binding site to ensure the proton transfer process is not quenched by coordination to the metal ion. nih.gov

Advanced Materials Science Applications of 1h Imidazole, 5 Methyl 1 1 Methylethyl Scaffolds

Development of Functional Materials

The imidazole (B134444) framework is integral to the design of sophisticated functional materials, leveraging its electronic and binding capabilities. The strategic placement of substituents like the isopropyl and methyl groups allows for the fine-tuning of these properties for specific applications.

Imidazole-based compounds have been extensively explored as components of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). nih.gov These dyes typically follow a donor-π-acceptor (D-π-A) architecture, where the imidazole ring can function as a π-bridge, connecting an electron-donating part of the molecule to an electron-accepting and anchoring group. uokerbala.edu.iqresearchgate.net The efficiency of a DSSC is highly dependent on the dye's ability to absorb sunlight and effectively inject electrons into the semiconductor's (e.g., TiO2) conduction band. nih.govmdpi.com

The table below summarizes the performance of various imidazole-based dyes in DSSCs, illustrating the impact of structural modifications on photovoltaic parameters.

| Dye Code | Donor Group | Acceptor Group | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF | Reference |

| PP3 | 2,4,5-triphenyl-1H-imidazole | Carboxylic Acid | 2.01 | 3.75 | 0.73 | 0.739 | ekb.egresearchgate.net |

| PP2 | 1-(4-nitrophenyl)-2,4,5-triphenyl-1H-imidazole | Carboxylic Acid | 0.96 | 1.59 | 0.08 | 0.616 | ekb.egresearchgate.net |

| CD-4 | Triphenylamine | 2-cyanoacetic acid | 4.11 | 8.60 | 0.63 | 0.75 | uokerbala.edu.iq |

| DPI-T | 6,9-dimethoxy-1H-phenanthro[9,10-d]imidazole | Cyanoacetic Acid | 1.28 | - | - | - | researchgate.net |

PCE: Power Conversion Efficiency; Jsc: Short-circuit Current Density; Voc: Open-circuit Voltage; FF: Fill Factor.

The imidazole ring is a prominent structural motif in the design of chemosensors, particularly fluorescent probes, due to its strong metal-binding affinity and tunable electronic properties. nih.gov Imidazole derivatives have been successfully developed as sensors for various species, including toxic metal ions like mercury (Hg²⁺) and anions such as cyanide (CN⁻). nih.govrsc.org The sensing mechanism often relies on the interaction between the analyte and the imidazole's nitrogen atoms, leading to a detectable change in the sensor's optical properties, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.govunigoa.ac.in

For a scaffold like 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the N-3 atom would be the primary binding site for metal ions or other electrophilic species. The electron-donating methyl and isopropyl groups increase the electron density on this nitrogen, potentially enhancing its binding affinity for certain analytes. nih.govacs.org The design of such sensors is highly modular; for example, a zinc(II) porphyrin conjugate has been developed as a fluorescent sensor that can detect imidazole derivatives themselves, where the recognition process is signaled by a change in pyrene (B120774) excimer fluorescence. acs.orgacs.org This highlights the dual role imidazoles can play, acting as both the sensor and the analyte. The detection limits for some imidazole-based sensors are in the micromolar range, demonstrating their high sensitivity. rsc.org

| Sensor Type | Analyte | Sensing Mechanism | Detection Limit | Reference |

| Imidazole-phenanthroimidazole conjugate | CN⁻ | Fluorescence Quenching | 0.8 µM | rsc.org |

| Imidazole-diphenylimidazole conjugate | CN⁻ | Fluorescence Quenching | 1.2 µM | rsc.org |

| Imidazole-phenanthroimidazole-CN adduct | Hg²⁺ | Metal-Assisted Elimination | - | rsc.org |

| Zinc Porphyrin Complex | Histidine (imidazole side chain) | Fluorescence Enhancement | 0.134 µM | acs.org |

Supramolecular Assemblies and Self-Assembly Processes

Imidazole and its derivatives are excellent building blocks for constructing supramolecular assemblies and coordination polymers. researchgate.net They can engage in a variety of non-covalent interactions, including coordination to metal ions, hydrogen bonding, and π-π stacking. researchgate.net The N-1 substituted nature of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is particularly significant in this context. Since the N-1 position is occupied by an isopropyl group, it cannot act as a hydrogen bond donor, a role it often plays in unsubstituted or C-substituted imidazoles. researchgate.net

Coordination primarily occurs through the lone pair of electrons on the N-3 atom, making it a monodentate ligand. This directed binding is fundamental to the formation of metal-organic frameworks (MOFs) and coordination polymers, where metal ions act as nodes and the imidazole-containing molecules act as linkers. nih.govtandfonline.com A vast number of coordination polymers have been synthesized using bis-imidazole ligands to create 1D, 2D, and 3D networks with diverse topologies and properties, such as luminescence. acs.orgacs.org

While the N-1 proton is absent, the N-3 nitrogen can still act as a hydrogen bond acceptor. Furthermore, the aromatic imidazole ring can participate in π-π stacking interactions, which can help stabilize the resulting supramolecular structures. rsc.org The bulky isopropyl group and the methyl group will exert steric control, influencing the packing and geometry of the final assembly. For instance, self-assembly of specifically designed imidazole amphiphiles can lead to the formation of complex structures like twisted fibers, driven by a combination of hydrogen bonding and other interactions. researchgate.net

Polymer Chemistry and Polymer-Supported Systems

The imidazole moiety is a versatile functional group in polymer chemistry. nih.gov Imidazole derivatives can be used as monomers to be incorporated into polymer chains or as functional units grafted onto existing polymer backbones. nih.gov This creates materials with tailored properties for applications in catalysis, functional coatings, and biomedical devices. researchgate.netbenicewiczgroup.com

A monomer derived from 1H-Imidazole, 5-methyl-1-(1-methylethyl)- could be polymerized to create a polymer with pendant imidazole groups. These groups can serve as ligands for metal ions, basic catalytic sites, or building blocks for functional materials. For example, polymers containing multidentate imidazole units have been synthesized to functionalize the surface of cadmium sulfide (B99878) (CdS) nanowires, demonstrating their ability to coordinate with metal chalcogenide surfaces. benicewiczgroup.com

Furthermore, imidazole functionalities can be incorporated into porous polymer frameworks. Highly ordered imidazolyl-functionalized mesoporous phenolic resins have been shown to act as cooperative catalysts for the fixation of carbon dioxide. rsc.org Using polymer-supported catalysts or reagents for the synthesis of imidazole derivatives is also a significant area of research, offering benefits like catalyst reusability, high yields, and environmentally friendly reaction conditions. nih.govnih.gov

Mechanistic Investigations of Corrosion Inhibition by Imidazole Derivatives

Imidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including mild steel, in acidic environments. semanticscholar.orgupi.edu Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. upi.eduijapbc.com This adsorption process is a complex interaction involving the imidazole ring's π-electrons and the non-bonding electrons of the nitrogen heteroatoms with the vacant d-orbitals of the metal. ijapbc.com

The molecular structure of the inhibitor plays a crucial role in its efficiency. For 1H-Imidazole, 5-methyl-1-(1-methylethyl)-, the presence of two electron-donating alkyl groups (isopropyl and methyl) is significant. These groups increase the electron density on the imidazole ring, which enhances its ability to donate electrons to the metal surface, strengthening the adsorption bond and improving inhibition efficiency. nih.govacs.org This is consistent with findings that show imidazole inhibitors adsorb on metal surfaces via chemisorption and physisorption, often following the Langmuir adsorption isotherm, which describes the formation of a monolayer on the surface. researchgate.netorientjchem.orggssrr.org

Quantum chemical studies using Density Functional Theory (DFT) are frequently employed to correlate the electronic properties of inhibitor molecules with their performance. researchgate.netnih.gov Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the dipole moment are calculated to predict adsorption behavior. researchgate.net A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower energy gap (ΔE = E_LUMO - E_HOMO) suggests higher reactivity and better inhibition. The electron-donating nature of the methyl and isopropyl groups would be expected to raise the E_HOMO of the 1H-Imidazole, 5-methyl-1-(1-methylethyl)- scaffold, making it a potentially effective corrosion inhibitor. nih.gov

| Inhibitor | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) | Reference |

| IM-Cl (2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole) | -6.015 | -1.743 | 4.272 | 96 | nih.gov |

| IM-CH₃ (1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole) | -5.736 | -1.554 | 4.182 | 91 | nih.gov |

| Imidazole | -6.902 | -0.669 | 6.233 | - | researchgate.net |

| 2-Methylimidazole (B133640) | -6.743 | -0.569 | 6.174 | - | researchgate.net |

| Benzimidazole | -6.449 | -1.134 | 5.315 | - | researchgate.net |

This table illustrates the correlation between quantum chemical parameters and inhibition efficiency for various imidazole derivatives. Higher E_HOMO and lower ΔE values generally correlate with better inhibition performance.

In-depth Scientific Review of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- Remains Unfeasible Due to Lack of Publicly Available Research

An extensive review of scientific literature and chemical databases reveals a significant gap in the available research for the specific chemical compound, 1H-Imidazole, 5-methyl-1-(1-methylethyl)- . Despite a thorough search for data pertaining to its molecular and mechanistic biological properties, no specific studies detailing its interaction with enzymes such as xanthine (B1682287) oxidase and β-glucuronidase, its binding to metalloenzymes, or its effects on cellular metabolic pathways could be located.

The user's request for a detailed article structured around specific biological investigations cannot be fulfilled at this time. The strict requirement to focus solely on "1H-Imidazole, 5-methyl-1-(1-methylethyl)-" and adhere to a detailed outline precludes the use of data from related, but structurally distinct, imidazole derivatives.

While the broader class of imidazole-containing compounds is the subject of extensive research in medicinal chemistry, information on this particular substituted imidazole is limited to entries in chemical supplier catalogs. For instance, related compounds such as 1-methyl-2-nitroimidazole (B155463) have been studied for their roles in oxidative stress, and various other imidazole derivatives have been investigated as inhibitors of enzymes like 11β-hydroxylase. nih.govnih.gov Similarly, research exists on the antioxidant properties of different imidazole structures and the role of 4-methylimidazole (B133652) in promoting oxidative stress. mdpi.comresearchgate.net However, these findings are not directly applicable to the specific molecule .

Molecular docking and kinetic analysis are powerful tools for understanding enzyme-ligand interactions, and numerous studies apply these methods to various imidazole derivatives. arabjchem.orgnih.govekb.egjbiochemtech.com Likewise, the impact of different imidazole compounds on purine (B94841) metabolism and oxidative stress pathways is an active area of investigation. nih.govfrontiersin.org Unfortunately, the scientific community has not published research applying these techniques to 1H-Imidazole, 5-methyl-1-(1-methylethyl)-.

Without dedicated studies on this compound, any attempt to generate the requested article would rely on speculation or the inappropriate extrapolation of data from other molecules, which would be scientifically unsound. Therefore, the creation of a thorough and accurate article focusing on the molecular and mechanistic biological investigations of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is not possible until specific research is conducted and published.

Molecular and Mechanistic Biological Investigations of 1h Imidazole, 5 Methyl 1 1 Methylethyl Excluding Clinical Data

Modulation of Cellular Pathways at a Molecular Level

Mechanistic Insights into Cellular Effects (e.g., Cytoprotective Activity)

Currently, there is no specific research available detailing the mechanistic insights into the cellular effects, such as cytoprotective activity, of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- .